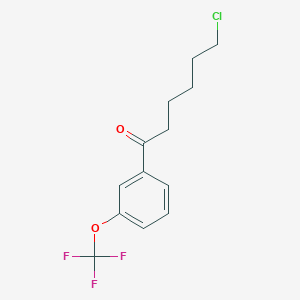

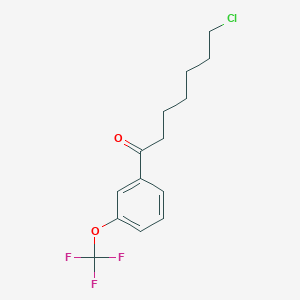

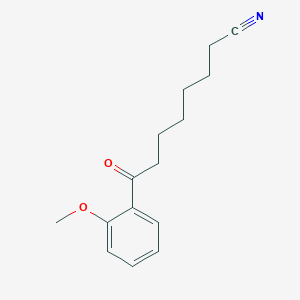

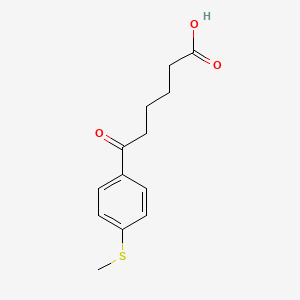

6-Oxo-6-(4-thiomethylphenyl)hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Building Blocks for Manufacture of ACE Inhibitors

6-Oxo-6-(4-thiomethylphenyl)hexanoic acid and related compounds, like L-Homophenylalanine (L-HPA) and N6-protected-2-oxo-6-amino-hexanoic acid (N6-protected-OAHA), are used as building blocks in the manufacture of angiotensin-converting enzyme (ACE) inhibitors. Research by Lo et al. (2009) describes the use of Escherichia coli aspartate aminotransferase for the simultaneous synthesis of L-HPA and BOC-OAHA, highlighting their potential in pharmaceutical manufacturing (Lo et al., 2009).

2. Structural Analysis in Crystallography

Vrabel et al. (2014) studied molecules closely related to 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid, such as (S)-6-oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid, for their crystallographic properties. These studies are crucial for understanding molecular and crystal structures, which can lead to insights into material properties and interactions (Vrabel et al., 2014).

3. Synthesis of Non-Proteinogenic Amino Acids

The synthesis of non-proteinogenic amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, involves derivatives of 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid. Adamczyk and Reddy (2001) have contributed to this field by synthesizing derivatives that hold importance in biochemical research and drug development (Adamczyk & Reddy, 2001).

4. Research in Liquid Crystalline Behaviour

Paterson et al. (2015) conducted a study involving derivatives of 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid in the context of liquid crystals. Their research provides new insights into the behavior of hydrogen-bonded mixtures, which is valuable for materials science and the development of new technologies (Paterson et al., 2015).

5. Fluorescence Studies and Hybridization of Oligodeoxyribonucleotides

Singh and Singh (2007) synthesized novel fluorophores derived from 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid, demonstrating their use in fluorescence studies and the labeling of nucleosides. This research contributes to molecular biology and biotechnological applications (Singh & Singh, 2007).

6. Corrosion Inhibition in Mild Steel

Gupta et al. (2016) investigated Schiff's bases derived from 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid and similar compounds as corrosion inhibitors for mild steel. This research is significant in industrial applications where corrosion prevention is crucial (Gupta et al., 2016).

7. Applications in Molecular Spintronics

Rojas-Dotti and Martínez-Lillo (2017) explored thioester-functionalised and oxime-based hexametallic manganese(III) complexes, including derivatives of 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid, for their potential in molecular spintronics. This research is pivotal in the development of novel electronic devices (Rojas-Dotti & Martínez-Lillo, 2017).

Propriétés

IUPAC Name |

6-(4-methylsulfanylphenyl)-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c1-17-11-8-6-10(7-9-11)12(14)4-2-3-5-13(15)16/h6-9H,2-5H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOKGPLSJAUZBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645314 |

Source

|

| Record name | 6-[4-(Methylsulfanyl)phenyl]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-6-(4-thiomethylphenyl)hexanoic acid | |

CAS RN |

898765-97-4 |

Source

|

| Record name | 6-[4-(Methylsulfanyl)phenyl]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.